1-propyl-1H-benzimidazole-2-sulfonic acid
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Overview
Description
“1-propyl-1H-benzimidazole-2-sulfonic acid” is a chemical compound with the molecular formula C10H12N2O3S and a molecular weight of 240.28 . It is a solid substance and is often used in proteomics research .
Molecular Structure Analysis
The InChI code for “1-propyl-1H-benzimidazole-2-sulfonic acid” is1S/C10H12N2O3S/c1-2-7-12-9-6-4-3-5-8 (9)11-10 (12)16 (13,14)15/h3-6H,2,7H2,1H3, (H,13,14,15)
. This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis
“1-propyl-1H-benzimidazole-2-sulfonic acid” is a solid substance . It has a molecular weight of 240.28 .Scientific Research Applications
Corrosion Inhibitor
Benzimidazoles, including 1-propyl-1H-benzimidazole-2-sulfonic acid, are known to be effective corrosion inhibitors . They are particularly useful for steels, pure metals like Fe, Al, Cu, Zn, and alloys . They can inhibit corrosion in extremely aggressive, corrosive acidic media such as 1 M HCl, 1 M HNO3, 1.5 M H2SO4, basic media, 0.1 M NaOH or salt solutions .
Proteomics Research
1-propyl-1H-benzimidazole-2-sulfonic acid is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used in various ways in this field, although the exact applications are not specified in the source .
Mechanism of Action
Target of Action
Benzimidazole derivatives, a class of compounds to which this molecule belongs, have been found to bind with high affinity to multiple receptors . This suggests that 1-propyl-1H-benzimidazole-2-sulfonic acid may also interact with various biological targets.
Mode of Action
Benzimidazole derivatives are known to interact with their targets through various mechanisms, including inhibiting enzyme activity, blocking receptor sites, or disrupting cell membrane integrity . The exact mechanism would depend on the specific target and the chemical structure of the compound.
Biochemical Pathways
Benzimidazole derivatives have been shown to influence a variety of biological pathways, including those involved in inflammation, viral replication, cancer progression, and more .
Result of Action
Benzimidazole derivatives have been reported to exhibit a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .
properties
IUPAC Name |
1-propylbenzimidazole-2-sulfonic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3S/c1-2-7-12-9-6-4-3-5-8(9)11-10(12)16(13,14)15/h3-6H,2,7H2,1H3,(H,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWKRDYUGOORJQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC=CC=C2N=C1S(=O)(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>36 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24809766 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-propyl-1H-benzimidazole-2-sulfonic acid |
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